molecular formula C17H27N3O2 B7584011 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine

カタログ番号: B7584011
分子量: 305.4 g/mol
InChIキー: LLMOHESPQFWXII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine, also known as AZD8186, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is an important signaling protein that plays a crucial role in cell growth, proliferation, and survival. The dysregulation of PI3K signaling is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. AZD8186 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.

作用機序

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine selectively inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and is implicated in the pathogenesis of various hematological malignancies. By inhibiting PI3K-delta, this compound blocks the downstream signaling pathway that leads to the activation of AKT, a protein that promotes cell survival and proliferation. This ultimately results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines by immune cells, which may have implications for the treatment of autoimmune disorders. This compound has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

実験室実験の利点と制限

One advantage of using 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine in lab experiments is its selectivity for PI3K-delta, which minimizes off-target effects. Another advantage is its potency, as this compound has been shown to have nanomolar activity against PI3K-delta. One limitation of using this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as has been observed with other PI3K inhibitors.

将来の方向性

There are several potential future directions for the development of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine. One direction is the investigation of its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and soluble analogs of this compound may improve its therapeutic potential. Finally, the identification of biomarkers that predict response to this compound may enable more personalized treatment approaches.

合成法

The synthesis of 4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-nitropyrimidine with 2-bromo-1-(oxan-2-ylmethoxy)piperidine. The resulting intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product. The synthesis of this compound has been described in detail in a patent application filed by AstraZeneca, the company that developed the molecule.

科学的研究の応用

4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells that harbor mutations in the PI3K pathway. In vivo studies have demonstrated that this compound can suppress the growth of tumors in mouse models of breast, lung, and colon cancer. These findings suggest that this compound has potential as a therapeutic agent for the treatment of cancer.

特性

IUPAC Name

4,6-dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-11-14(2)19-17(18-13)20-8-6-15(7-9-20)22-12-16-5-3-4-10-21-16/h11,15-16H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOHESPQFWXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)OCC3CCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。